N-benzyl-6-chloropyridine-3-sulfonamide
Description
N-Benzyl-6-chloropyridine-3-sulfonamide is a sulfonamide derivative characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position, further functionalized with a benzyl group on the sulfonamide nitrogen.
For instance, describes a general sulfonylation procedure using benzenesulfonic chloride, DMAP, and pyridine . Adapting this, this compound could be synthesized via nucleophilic substitution of 6-chloropyridine-3-sulfonyl chloride with benzylamine, followed by purification via column chromatography .
Properties
Molecular Formula |
C12H11ClN2O2S |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
N-benzyl-6-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-12-7-6-11(9-14-12)18(16,17)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
InChI Key |
XIRJGLVHDDVNKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloropyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloropyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include amine derivatives if the starting material contains a nitro group.
Scientific Research Applications
N-benzyl-6-chloropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its sulfonamide group, it is explored for potential therapeutic applications, particularly as an antibacterial agent. Sulfonamides are known to inhibit bacterial enzymes, making them useful in treating infections.
Industry: It is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the sulfonamide group inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the benzyl and chloropyridine groups may enhance the compound’s binding affinity to the target enzyme, increasing its potency.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and similarities between N-benzyl-6-chloropyridine-3-sulfonamide and its analogs:
Key Research Findings
- Bioactivity : The benzyl group in this compound enhances membrane permeability compared to 6-chloropyridine-3-sulfonamide, as demonstrated in cellular uptake studies of sulfonamide-based kinase inhibitors .
- Synthetic Flexibility : Unlike Chlorosulfuron (a triazine-containing herbicide), this compound’s pyridine core allows for regioselective modifications, enabling tailored interactions with biological targets .
- Stability : Nitro-substituted analogs like 2-chloro-5-nitrobenzenesulfonamide exhibit lower thermal stability due to nitro group decomposition, whereas the pyridine-based derivatives show superior stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
